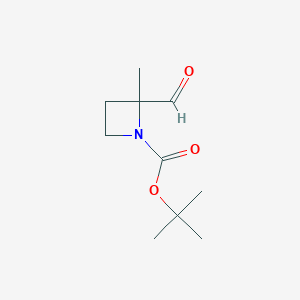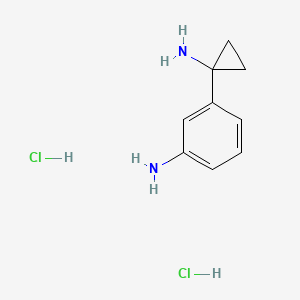![molecular formula C10H21NO5 B13501240 Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate is a chemical compound with the molecular formula C10H21NO5. It is a derivative of propanoic acid and contains multiple ethoxy groups, making it a versatile compound in various chemical reactions and applications. This compound is primarily used in research and development, particularly in the fields of medical research, drug release, nanotechnology, and new materials research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate typically involves the reaction of 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .
化学反应分析
Types of Reactions
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of ligand interactions and polypeptide synthesis.
Medicine: Investigated for its potential in drug delivery systems and controlled release formulations.
Industry: Utilized in the development of new materials and polyethylene glycol-modified functional coatings.
作用机制
The mechanism of action of Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with biological molecules, facilitating its use in drug delivery and other applications. The amino group can also participate in various biochemical reactions, enhancing its versatility .
相似化合物的比较
Similar Compounds
Methyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate: Similar structure but with a hydroxyl group instead of an amino group.
tert-Butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate: Contains a tert-butyl group instead of a methyl group.
Uniqueness
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate is unique due to its amino group, which provides additional reactivity and functionality compared to similar compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules .
属性
分子式 |
C10H21NO5 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
methyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C10H21NO5/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h2-9,11H2,1H3 |
InChI 键 |
NJIMVFSNXVEFAH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCOCCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)

amine](/img/structure/B13501191.png)



![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)


![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
